![molecular formula C19H18FNO3 B4696691 propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B4696691.png)
propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
Overview
Description
Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate, also known as FABP4 inhibitor, is a chemical compound that has gained significant attention for its potential therapeutic applications in various diseases. This compound has been extensively studied for its ability to inhibit the fatty acid binding protein 4 (FABP4), which is a key regulator of lipid metabolism and inflammation.
Mechanism of Action
Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate inhibits propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate by binding to its fatty acid binding pocket. This inhibits the transport of fatty acids to the nucleus, which leads to a reduction in inflammation and an improvement in lipid metabolism. Inhibition of propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate also leads to an increase in the production of adiponectin, which is a hormone that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. It has also been shown to reduce body weight, improve glucose tolerance, and reduce hepatic steatosis in animal models of obesity and diabetes. These effects are mediated by the inhibition of propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate and the subsequent improvement in lipid metabolism.
Advantages and Limitations for Lab Experiments
Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has several advantages and limitations for lab experiments. The advantages include its ability to inhibit propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate, which is a key regulator of lipid metabolism and inflammation. It has been extensively studied in various disease models and has shown promising therapeutic effects. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate inhibitors, and the identification of new therapeutic applications for this compound. Other future directions include the investigation of the molecular mechanisms underlying the effects of this compound and the development of novel drug delivery systems for its administration.
Scientific Research Applications
Propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate, which is a key regulator of lipid metabolism and inflammation. propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is overexpressed in various diseases, including obesity, diabetes, and atherosclerosis. Inhibition of propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. Therefore, propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has potential therapeutic applications in these diseases.
properties
IUPAC Name |
propyl 4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-2-13-24-19(23)15-6-10-17(11-7-15)21-18(22)12-5-14-3-8-16(20)9-4-14/h3-12H,2,13H2,1H3,(H,21,22)/b12-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCBVVGOIBTNGD-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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